molecular formula C14H16N4Si B14334864 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole CAS No. 109639-46-5

5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole

Cat. No.: B14334864
CAS No.: 109639-46-5
M. Wt: 268.39 g/mol
InChI Key: YHFIUBGKPZWPMF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is a heterocyclic compound that features a unique structure with both silicon and nitrogen atoms in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylsilane with azides in the presence of a catalyst to form the tetrazasilole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can convert it to more reduced forms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazasilole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can introduce various functional groups into the tetrazasilole ring.

Scientific Research Applications

5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and nitrogen atoms in the ring structure can form specific interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another heterocyclic compound with a similar ring structure but different substituents.

    4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-(triphenylphosphonio)propyl]-4,5-dihydro-1H-pyrazol-3-yl (triphenyl)phosphonium dibromide: A related compound with a pyrazole ring and additional functional groups.

Uniqueness: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical and physical properties compared to other heterocycles. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

109639-46-5

Molecular Formula

C14H16N4Si

Molecular Weight

268.39 g/mol

IUPAC Name

5,5-dimethyl-1,4-diphenyltetrazasilole

InChI

InChI=1S/C14H16N4Si/c1-19(2)17(13-9-5-3-6-10-13)15-16-18(19)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YHFIUBGKPZWPMF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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